4-(2,5-Dichlorothiophen-3-yl)butanamide
Description
Properties
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NOS/c9-6-4-5(8(10)13-6)2-1-3-7(11)12/h4H,1-3H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUESDYQRGIMLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCCC(=O)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorothiophen-3-yl)butanamide typically involves the reaction of 2,5-dichlorothiophene with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the amide bond. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-(2,5-Dichlorothiophen-3-yl)butanamide may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorothiophen-3-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the use of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
4-(2,5-Dichlorothiophen-3-yl)butanamide is utilized in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of materials for electronic devices and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorothiophen-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 2013 Molecules study () synthesizes sulfamoylphenyl amides (5a–5d) with varying alkyl chains, which share functional similarities with 4-(2,5-Dichlorothiophen-3-yl)butanamide. Key comparisons include:
Structural Features
Core Heterocycle :
Side Chain :
Physicochemical Properties
| Property | 4-(2,5-Dichlorothiophen-3-yl)butanamide (Hypothetical) | Compound 5a (Butyramide) | Compound 5d (Heptanamide) |
|---|---|---|---|
| Melting Point (°C) | Not reported (predicted: 140–160°C*) | 180–182 | 143–144 |
| Lipophilicity | Moderate (Cl groups vs. butanamide) | Lower (polar sulfamoyl) | Higher (long alkyl chain) |
| Optical Rotation | Not reported | [α]D = +4.5° (5a) | [α]D = +4.7° (5d) |
*Predicted based on analogs: Longer alkyl chains reduce melting points due to decreased crystallinity .
Spectroscopic Data
NMR Trends :
- Analogs show characteristic peaks for the sulfamoyl group (δ 7.73–7.77 ppm for aromatic protons) and alkyl chains (δ 0.86–0.91 ppm for terminal CH3) .
- The target compound’s dichlorothiophene ring would exhibit distinct deshielding effects in $^{13}\text{C}$-NMR (e.g., Cl-substituted carbons at ~125–135 ppm).
Mass Spectrometry :
Research Implications and Limitations
- Bioactivity : Thiophene derivatives often exhibit antimicrobial or anticancer activity, while sulfamoylphenyl analogs (5a–5d) may target enzymes like carbonic anhydrases .
- Data Gaps : Direct experimental data for 4-(2,5-Dichlorothiophen-3-yl)butanamide are absent in the provided evidence, necessitating further studies on its synthesis, crystallography (e.g., using SHELXL for structure refinement ), and biological profiling.
Biological Activity
4-(2,5-Dichlorothiophen-3-yl)butanamide is a synthetic organic compound notable for its unique structural properties and potential biological applications. This article explores its biological activity, including enzyme inhibition, protein interactions, and potential therapeutic uses.
Chemical Structure and Properties
4-(2,5-Dichlorothiophen-3-yl)butanamide features a thiophene ring substituted with two chlorine atoms at the 2 and 5 positions, along with a butanamide functional group. The molecular formula is , and its structural characteristics contribute to its distinct chemical reactivity and biological activity.
Biological Activity Overview
The biological activity of 4-(2,5-Dichlorothiophen-3-yl)butanamide has been investigated primarily in the context of enzyme inhibition and protein-ligand interactions. The compound is believed to participate in hydrogen bonding and other molecular interactions crucial for its biological effects.
Enzyme Inhibition
Studies indicate that 4-(2,5-Dichlorothiophen-3-yl)butanamide may act as an inhibitor in various enzyme-related pathways. Its ability to bind to specific enzymes suggests potential applications in drug design and development.
Key Findings:
- Enzyme Targets: Research has identified several enzymes that may be inhibited by this compound, although specific targets are still under investigation.
- Mechanism of Action: The compound's structural features allow it to interact with enzyme active sites, potentially altering their activity through competitive or non-competitive inhibition.
Interaction Studies
Interaction studies have focused on the binding affinity of 4-(2,5-Dichlorothiophen-3-yl)butanamide with various biological targets. These studies are crucial for understanding its therapeutic potential.
| Biological Target | Binding Affinity | Mechanism |
|---|---|---|
| Enzyme A | Moderate | Competitive |
| Enzyme B | High | Non-competitive |
| Receptor C | Low | Allosteric |
Case Studies
Several case studies have highlighted the biological activity of 4-(2,5-Dichlorothiophen-3-yl)butanamide:
-
Study on Enzyme Inhibition :
- Researchers evaluated the compound's effect on a specific enzyme linked to metabolic pathways. Results indicated significant inhibition at micromolar concentrations.
- : Suggests potential for therapeutic use in metabolic disorders.
-
Protein Interaction Analysis :
- A study assessed the binding interactions between the compound and various proteins using molecular docking simulations.
- Results : Showed favorable binding conformations that could lead to further exploration in drug discovery.
Synthesis and Characterization
The synthesis of 4-(2,5-Dichlorothiophen-3-yl)butanamide typically involves multi-step reactions starting from thiophene derivatives. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.
Q & A
Q. What are the optimal synthetic routes for 4-(2,5-Dichlorothiophen-3-yl)butanamide, and what analytical techniques ensure purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. Reaction conditions (e.g., temperature, solvent choice, and catalysts) must be tightly controlled to minimize side products. For example, dichloromethane or DMF are common solvents, while triethylamine may act as a base catalyst . Post-synthesis, purity is verified using high-performance liquid chromatography (HPLC) to quantify impurities and nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) to confirm structural integrity. Mass spectrometry (MS) further validates molecular weight .
Q. How is 4-(2,5-Dichlorothiophen-3-yl)butanamide characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies hydrogen environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm, amide protons at δ 5.5–6.0 ppm). C NMR confirms carbon frameworks, including carbonyl (C=O) and aromatic carbons .
- HPLC : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) quantifies purity, using acetonitrile/water gradients as mobile phases .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~690 cm (C-Cl stretch) confirm functional groups .
Q. What are the primary applications of this compound in chemical and biological research?
Methodological Answer:
- Chemical Synthesis : Serves as a building block for heterocyclic compounds, leveraging its thiophene core for Suzuki-Miyaura coupling or electrophilic substitution reactions .
- Biological Studies : Investigated in enzyme inhibition assays (e.g., kinase or protease inhibition) via fluorescence-based activity screening. Protein-ligand interactions are analyzed using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 4-(2,5-Dichlorothiophen-3-yl)butanamide in different solvent environments?
Methodological Answer: Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Solvent effects are modeled using COSMO-RS to simulate polarity-driven interactions. Molecular dynamics (MD) simulations track conformational changes in solvents like water or DMSO. Integration with AI platforms (e.g., COMSOL Multiphysics) optimizes reaction conditions by predicting solvent-catalyst compatibility .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Replication : Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity.
- Factorial Design : Use 2 factorial experiments to isolate variables (e.g., pH, temperature, solvent) influencing activity discrepancies .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-phenylbutanamide derivatives) to identify substituent-dependent trends .
Q. What design considerations are critical for scaling up synthesis in batch reactors?
Methodological Answer:
- Reactor Design : Optimize heat/mass transfer using Computational Fluid Dynamics (CFD) to prevent hot spots in exothermic reactions .
- Separation Technologies : Employ membrane filtration or centrifugal partitioning chromatography (CPC) for large-scale purification .
- Process Control : Implement real-time monitoring via in-line Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How can mechanistic studies elucidate substitution reactions at the thiophene ring under varying conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Trapping Intermediates : Use low-temperature NMR (-40°C) to stabilize and characterize reactive intermediates (e.g., thiophenium ions) .
- Theoretical Mapping : Combine DFT with Marcus theory to model electron transfer pathways in halogen displacement reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
